Cas no 2172178-60-6 (9-methyl-6-oxa-2-thia-10-azaspiro4.5decane)

9-methyl-6-oxa-2-thia-10-azaspiro4.5decane structure
2172178-60-6 structure
Product name:9-methyl-6-oxa-2-thia-10-azaspiro4.5decane
CAS No:2172178-60-6
MF:C8H15NOS
Molecular Weight:173.275800943375
CID:6084831
PubChem ID:165519380

9-methyl-6-oxa-2-thia-10-azaspiro4.5decane 化学的及び物理的性質

名前と識別子

    • 9-methyl-6-oxa-2-thia-10-azaspiro4.5decane
    • 2172178-60-6
    • EN300-1279664
    • 9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane
    • インチ: 1S/C8H15NOS/c1-7-2-4-10-8(9-7)3-5-11-6-8/h7,9H,2-6H2,1H3
    • InChIKey: WNVOGDRECYOBQZ-UHFFFAOYSA-N
    • SMILES: S1CCC2(C1)NC(C)CCO2

計算された属性

  • 精确分子量: 173.08743528g/mol
  • 同位素质量: 173.08743528g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 46.6Ų

9-methyl-6-oxa-2-thia-10-azaspiro4.5decane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1279664-50mg
9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane
2172178-60-6
50mg
$647.0 2023-10-01
Enamine
EN300-1279664-1.0g
9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane
2172178-60-6
1g
$0.0 2023-06-08
Enamine
EN300-1279664-1000mg
9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane
2172178-60-6
1000mg
$770.0 2023-10-01
Enamine
EN300-1279664-250mg
9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane
2172178-60-6
250mg
$708.0 2023-10-01
Enamine
EN300-1279664-100mg
9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane
2172178-60-6
100mg
$678.0 2023-10-01
Enamine
EN300-1279664-500mg
9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane
2172178-60-6
500mg
$739.0 2023-10-01
Enamine
EN300-1279664-2500mg
9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane
2172178-60-6
2500mg
$1509.0 2023-10-01
Enamine
EN300-1279664-5000mg
9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane
2172178-60-6
5000mg
$2235.0 2023-10-01
Enamine
EN300-1279664-10000mg
9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane
2172178-60-6
10000mg
$3315.0 2023-10-01

9-methyl-6-oxa-2-thia-10-azaspiro4.5decane 関連文献

9-methyl-6-oxa-2-thia-10-azaspiro4.5decaneに関する追加情報

9-Methyl-6-oxa-2-thia-10-azaspiro[4.5]decane: A Novel Compound with Potential Applications in Medicinal Chemistry

9-Methyl-6-oxa-2-thia-10-azaspiro[4.5]decane (CAS No. 2172178-60-6) is a unique and intriguing compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their structural complexity and diverse biological activities. The spirocyclic framework, characterized by the presence of a spiro atom connecting two rings, provides a rigid and conformationally constrained structure that can enhance the binding affinity and selectivity of the molecule towards its biological targets.

The chemical structure of 9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane features a 10-membered ring with a methyl group at the 9-position, an oxygen atom at the 6-position, a sulfur atom at the 2-position, and an azaspiro connection between the two rings. This unique arrangement of functional groups imparts specific chemical properties that make it an attractive candidate for drug discovery and development.

Recent studies have explored the biological activities of 9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane and its derivatives. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, researchers have investigated its ability to inhibit kinases, which are key regulators of cellular processes such as cell growth, division, and apoptosis. Kinase inhibitors have shown promise in treating various cancers and inflammatory diseases.

In addition to its enzymatic inhibition properties, 9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane has also been studied for its potential as an antiviral agent. Preliminary studies have shown that it can interfere with viral replication processes, making it a candidate for further development in antiviral therapies. The compound's ability to disrupt viral replication without causing significant toxicity to host cells is particularly valuable in the context of developing new antiviral drugs.

The pharmacokinetic properties of 9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane have also been evaluated in preclinical studies. These studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring that the drug reaches its intended target in sufficient concentrations and remains active for an appropriate duration.

To further enhance its therapeutic potential, researchers have synthesized various derivatives of 9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane. These derivatives have been designed to optimize specific properties such as potency, selectivity, and pharmacokinetics. For example, modifications at the 9-position or the introduction of additional functional groups have been explored to improve binding affinity to target proteins or to enhance metabolic stability.

The safety profile of 9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane has also been a focus of recent research. Preclinical toxicology studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. This favorable safety profile supports its potential for further clinical development.

In conclusion, 9-methyl-6-oxa-2-thia-10-azaspiro[4.5]decane (CAS No. 2172178-60-6) is a promising compound with a unique chemical structure and diverse biological activities. Its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and antiviral agent, make it an exciting area of ongoing research and development. As more studies are conducted to explore its full therapeutic potential, this compound may play a significant role in advancing treatments for various diseases.

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